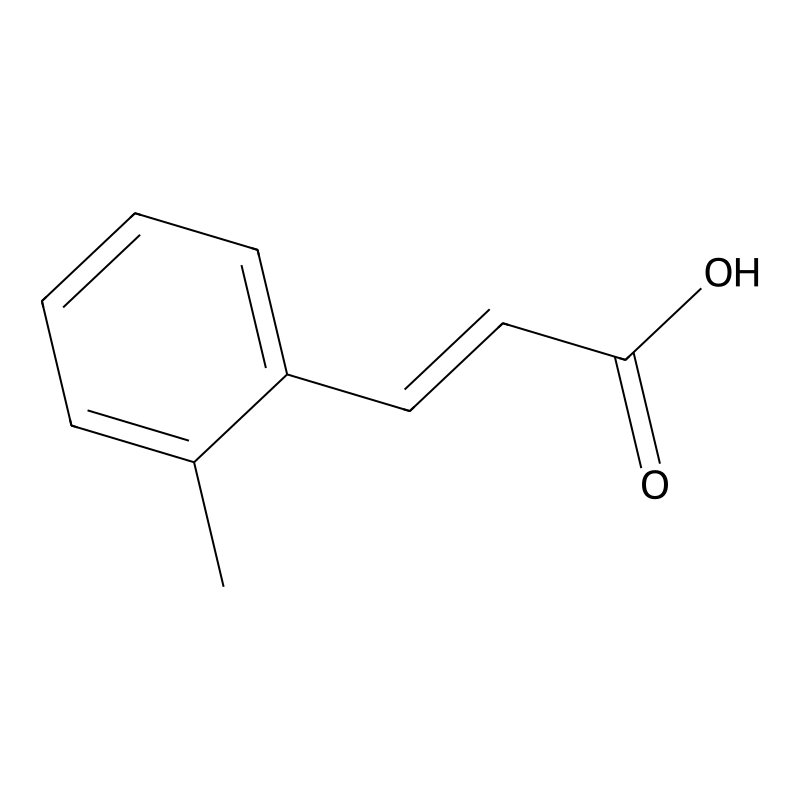

2-Methylcinnamic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant and Antibacterial Properties:

Studies have shown that 2-methylcinnamic acid exhibits antioxidant and antibacterial activities. Research suggests it can scavenge free radicals, preventing cellular damage and potentially contributing to the development of new therapeutic agents for oxidative stress-related diseases [, ]. Additionally, its antibacterial properties make it a potential candidate for the development of novel antimicrobial agents [].

2-Methylcinnamic acid is an organic compound characterized by the molecular formula C₁₀H₁₀O₂. This compound features a methyl group at the second position of the cinnamic acid structure, which consists of a phenyl ring attached to an acrylic acid moiety. It is primarily found as a colorless liquid at room temperature and exhibits a pleasant aromatic odor. The compound is predominantly synthesized in its trans configuration, which is significant for its chemical reactivity and biological activity .

Limited data exists on the specific hazards of 2-Methylcinnamic acid. As a general precaution, it's advisable to handle organic compounds with gloves and in a well-ventilated area.

Please note:

- More research is needed to fully understand the biological effects and potential applications of 2-Methylcinnamic acid.

- The safety information provided is general. It's recommended to consult safety data sheets (SDS) for specific handling procedures.

- Esterification: Reacting with alcohols to form esters.

- Reduction: Converting to 2-methylcinnamyl alcohol using reducing agents.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of 2-methylstyrene.

- Amidation: The carboxylic acid can react with amines to form amides, which has been explored in synthesizing derivatives with potential biological activity .

Research indicates that 2-methylcinnamic acid possesses several biological activities. It has shown neuroprotective effects in experimental models of Parkinson’s disease, suggesting potential therapeutic applications in neurodegenerative disorders. The compound's derivatives have also been studied for their anti-inflammatory and antioxidant properties, making them candidates for further pharmacological exploration .

The synthesis of 2-methylcinnamic acid typically involves:

- Suzuki Coupling Reaction: This method utilizes boronic acids and halides to form the desired compound through palladium-catalyzed cross-coupling.

- Aldol Condensation: A reaction between acetophenone and formaldehyde can yield 2-methylcinnamic acid upon dehydration.

- Direct Alkylation: Methylation of cinnamic acid derivatives can also produce 2-methylcinnamic acid.

These methods allow for the efficient production of the compound while facilitating modifications to enhance its biological activity .

2-Methylcinnamic acid finds applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and flavorings.

- Chemical Synthesis: It serves as a building block for more complex organic molecules.

The versatility of this compound makes it valuable in both industrial and research settings .

Studies on the interactions of 2-methylcinnamic acid with biological targets have revealed insights into its mechanism of action. For example, molecular docking studies suggest that it may interact with specific receptors involved in neuroprotection, indicating pathways through which it exerts its effects on neuronal health. Additionally, its derivatives have been tested for interactions with various enzymes and proteins relevant to inflammation and oxidative stress responses .

Several compounds share structural similarities with 2-methylcinnamic acid, including:

- Cinnamic Acid: Lacks the methyl group at the second position but shares similar reactivity and applications.

- 3-Methylcinnamic Acid: Contains a methyl group at the third position; exhibits distinct chemical properties and biological activities.

- Trans-Cinnamic Acid: The geometric isomer without the methyl substitution; widely studied for its flavoring properties.

Comparison TableCompound Structure Unique Features 2-Methylcinnamic Acid Methyl at position 2 Neuroprotective effects; pleasant aroma Cinnamic Acid No methyl substitution Commonly used in food flavoring 3-Methylcinnamic Acid Methyl at position 3 Different reactivity patterns Trans-Cinnamic Acid No methyl; trans form Widely used in perfumes; less reactive

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Methylcinnamic Acid | Methyl at position 2 | Neuroprotective effects; pleasant aroma |

| Cinnamic Acid | No methyl substitution | Commonly used in food flavoring |

| 3-Methylcinnamic Acid | Methyl at position 3 | Different reactivity patterns |

| Trans-Cinnamic Acid | No methyl; trans form | Widely used in perfumes; less reactive |

The unique positioning of the methyl group in 2-methylcinnamic acid contributes significantly to its distinct chemical behavior and biological effects compared to these similar compounds .

2-Methylcinnamic acid possesses the molecular formula C₁₀H₁₀O₂ with a molecular weight of 162.19 grams per mole [1] [2] [3]. The compound is also identified by the Chemical Abstracts Service Registry Number 2373-76-4 [1] [4] [5]. Alternative nomenclature includes 3-(2-methylphenyl)prop-2-enoic acid according to International Union of Pure and Applied Chemistry naming conventions [2] [6]. The monoisotopic mass has been determined to be 162.068080 atomic mass units [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Monoisotopic Mass | 162.068080 amu |

| Chemical Abstracts Service Registry Number | 2373-76-4 |

| International Union of Pure and Applied Chemistry Name | (E)-3-(2-methylphenyl)prop-2-enoic acid |

Structural Characteristics

Stereochemistry (E/Z Configuration)

Position of Methyl Group

The methyl substituent in 2-methylcinnamic acid is located at the ortho (2-) position of the benzene ring relative to the propenoic acid side chain [1] [2] [6]. This positioning distinguishes it from other methylcinnamic acid isomers such as 3-methylcinnamic acid and 4-methylcinnamic acid [14] [15]. The ortho-methyl group creates steric interactions that influence both the molecular geometry and reactivity patterns of the compound [38] [40]. The compound is alternatively known as o-methylcinnamic acid, emphasizing the ortho positioning of the methyl substituent [3] [6].

Double Bond Configuration

The double bond in 2-methylcinnamic acid is positioned between the α and β carbons of the propenoic acid moiety [2] [13]. The E-configuration results in a trans arrangement across this double bond, as confirmed by nuclear magnetic resonance spectroscopy analysis showing characteristic coupling constants [26] [47]. The Simplified Molecular Input Line Entry System notation CC1=CC=CC=C1/C=C/C(=O)O clearly indicates the E-stereochemistry with the forward slash notation [2] [13]. The double bond exhibits typical alkene character and participates in various addition reactions [34].

Crystal Structure and Intermolecular Hydrogen Bonding

Crystallographic studies have revealed that 2-methylcinnamic acid forms hydrogen-bonded networks in the solid state [17] [18]. The carboxylic acid functional groups participate in intermolecular hydrogen bonding, creating dimeric structures through O-H···O interactions [17]. Research on cinnamic acid derivatives has shown that these compounds can form co-crystals with pyridyl derivatives, demonstrating consistent hydrogen-bonding motifs [17] [18]. The crystal packing is influenced by both the hydrogen bonding capabilities of the carboxylic acid group and the steric effects of the ortho-methyl substituent [18].

Physical Properties

Melting and Boiling Points

2-Methylcinnamic acid exhibits a melting point in the range of 174-178°C according to multiple sources [1] [5] [20] [24]. More specifically, high-purity samples show melting points between 175.0-178.0°C [1] [20]. One commercial source reports a slightly lower range of 173-177°C [43]. The boiling point has been estimated at approximately 228.88°C under standard atmospheric pressure [22]. For comparison, the parent compound cinnamic acid has a melting point of 133°C and a boiling point of 300°C [46].

| Temperature Property | Value |

|---|---|

| Melting Point | 174-178°C |

| Boiling Point | 228.88°C (estimated) |

| Flash Point | 199.3°C |

Solubility Characteristics

2-Methylcinnamic acid demonstrates limited solubility in water but shows good solubility in organic solvents [22] [23] [25]. The compound exhibits "almost transparency" when dissolved in methanol, indicating good methanol solubility [1] [5] [20]. It is described as insoluble in water but soluble in ethanol and ether [23]. The compound's lipophilic nature is reflected in its calculated LogP value of 2.870 [6]. The pKa value has been determined to be 4.5 at 25°C, indicating the acidic nature of the carboxylic acid functional group [6] [22].

| Solubility Parameter | Value |

|---|---|

| Water Solubility | Insoluble |

| Methanol Solubility | Good (almost transparent) |

| Ethanol Solubility | Soluble |

| Ether Solubility | Soluble |

| LogP | 2.870 |

| pKa | 4.5 (at 25°C) |

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides characteristic signals for 2-methylcinnamic acid structure confirmation [26] [27]. Proton nuclear magnetic resonance spectra in deuterated chloroform show distinctive patterns for the aromatic protons, vinyl protons, and methyl group [26]. The vinyl protons typically appear as doublets in the range of 6.3-7.8 parts per million due to coupling across the double bond [26]. Infrared spectroscopy reveals characteristic carbonyl stretching at approximately 1680 wavenumbers for the carboxylic acid functionality [30]. Mass spectrometry shows the molecular ion peak at mass-to-charge ratio 162, corresponding to the molecular weight [26] [31].

Chemical Reactivity

Carboxylic Acid Functionality

The carboxylic acid group in 2-methylcinnamic acid undergoes typical reactions characteristic of this functional group [33]. The compound can be converted to acid chlorides through reaction with thionyl chloride, following standard nucleophilic acyl substitution mechanisms [33]. Esterification reactions can be performed using alcohols in the presence of acid catalysts [33]. The carboxylic acid can also be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride . Oxidation of the compound with potassium permanganate yields 2-methylbenzoic acid through cleavage of the double bond .

Alkene Reactivity

The alkene functionality in 2-methylcinnamic acid participates in various addition reactions typical of carbon-carbon double bonds [34] [37]. Hydrogenation using platinum catalysts converts the compound to the corresponding saturated acid [37]. Halogenation reactions with bromine or chlorine result in addition across the double bond to form dihaloalkanes [34] [37]. The compound can undergo hydrobromination with hydrogen bromide to yield bromoalkanes following Markovnikov's rule [37]. Oxidation with potassium permanganate under mild conditions produces diols, while strong oxidizing conditions lead to cleavage products [37].

Aromatic Ring Reactivity

The aromatic ring in 2-methylcinnamic acid can undergo electrophilic aromatic substitution reactions [38] [40] [42]. The methyl group at the ortho position acts as an electron-donating group, making the ring more reactive toward electrophiles [40] [42]. The methyl substituent directs incoming electrophiles to the ortho and para positions relative to itself [40] [42]. Typical reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation [38] [41]. The aromatic ring can also participate in intramolecular cyclization reactions under appropriate conditions [38] [41].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant